molecular formula C17H19F3N4O3 B6451657 2-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]methoxy}-6-(trifluoromethyl)pyridine CAS No. 2549065-59-8

2-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]methoxy}-6-(trifluoromethyl)pyridine

Cat. No.: B6451657
CAS No.: 2549065-59-8
M. Wt: 384.35 g/mol
InChI Key: ROODYGLWJOGCDB-UHFFFAOYSA-N
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Description

This compound features a pyridine core substituted at position 6 with a trifluoromethyl group and at position 2 with a methoxy-linked pyrrolidine moiety. The pyrrolidine ring is further functionalized at the 1-position by a 3-methoxy-1-methyl-1H-pyrazole-4-carbonyl group. The methoxy groups may improve solubility compared to purely hydrophobic substituents, though the trifluoromethyl group counterbalances this effect .

Properties

IUPAC Name

(3-methoxy-1-methylpyrazol-4-yl)-[3-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N4O3/c1-23-9-12(15(22-23)26-2)16(25)24-7-6-11(8-24)10-27-14-5-3-4-13(21-14)17(18,19)20/h3-5,9,11H,6-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROODYGLWJOGCDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)N2CCC(C2)COC3=CC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

  • PF-06747775 (PF-06747775) : Contains a pyrrolidine ring and a 3-methoxy-1-methylpyrazole group linked to a purine core. This compound is a covalent EGFR inhibitor with selectivity for mutant EGFR (e.g., T790M/L858R) over wild-type EGFR .
  • 7-Methoxy-8-methyl-2-[3-(trifluoromethyl)pyrazol-1-yl]-1H-quinolin-4-one: Shares a trifluoromethylpyrazole substituent but employs a quinoline core instead of pyridine. The quinoline system may alter binding affinity and solubility profiles .
  • 6-(1-Pyrrolidinyl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine : Features a triazolopyridazine core with pyrrolidine and trifluoromethyl groups. The triazolopyridazine scaffold could influence kinase selectivity compared to pyridine-based compounds .

Functional Analogues

  • PF-06459988 : A pyrrolopyrimidine-based irreversible EGFR inhibitor targeting T790M mutants. Unlike the target compound, it lacks a pyrazole moiety but shares the pyrrolidine scaffold, highlighting the role of nitrogen-containing heterocycles in kinase inhibition .
  • Erlotinib: A first-generation EGFR inhibitor with a quinazoline core.

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity Selectivity/ADME Notes Reference
2-{[1-(3-Methoxy-1-methyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]methoxy}-6-(trifluoromethyl)pyridine Pyridine Trifluoromethyl, pyrrolidine-methoxy-pyrazole-carbonyl Hypothesized kinase inhibition Predicted moderate solubility N/A
PF-06747775 Purine 3-Methoxy-1-methylpyrazole, pyrrolidine, acrylamide EGFR mutant inhibitor >100x selectivity over wild-type EGFR
7-Methoxy-8-methyl-2-[3-(trifluoromethyl)pyrazol-1-yl]-1H-quinolin-4-one Quinoline Trifluoromethylpyrazole, methoxy, methyl Undisclosed (potential oncology) Likely high lipophilicity
6-(1-Pyrrolidinyl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine Triazolopyridazine Trifluoromethyl, pyrrolidine Kinase inhibitor (hypothetical) Enhanced metabolic stability

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